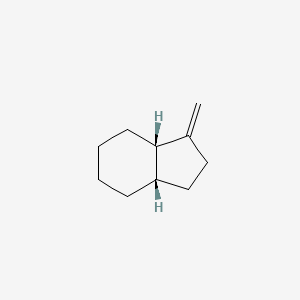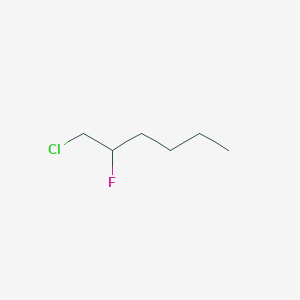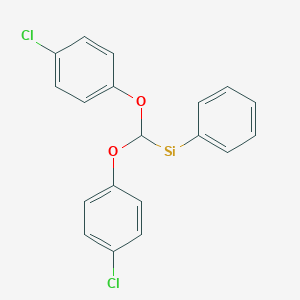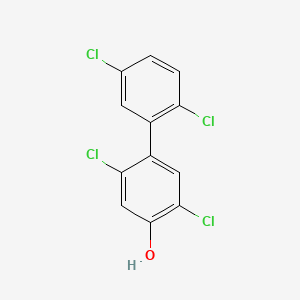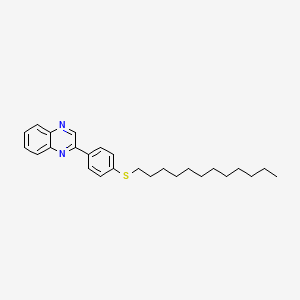
Quinoxaline, 2-(4-(dodecylthio)phenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinoxaline, 2-(4-(dodecylthio)phenyl)- is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound Quinoxaline derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of quinoxaline derivatives typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. For Quinoxaline, 2-(4-(dodecylthio)phenyl)-, the synthetic route may involve the following steps:
Condensation Reaction: The reaction between o-phenylenediamine and a suitable 1,2-dicarbonyl compound, such as benzil, in the presence of a catalyst like acetic acid or hydrochloric acid.
Thioether Formation:
Industrial Production Methods
Industrial production of quinoxaline derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis and solvent-free reactions are commonly used to enhance reaction efficiency and reduce waste.
Análisis De Reacciones Químicas
Types of Reactions
Quinoxaline, 2-(4-(dodecylthio)phenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides, which have different biological activities.
Reduction: Reduction reactions can convert quinoxaline derivatives into their corresponding dihydroquinoxaline forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenated quinoxaline derivatives can react with nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Aplicaciones Científicas De Investigación
Quinoxaline, 2-(4-(dodecylthio)phenyl)- has several scientific research applications:
Medicinal Chemistry: Quinoxaline derivatives are explored for their anticancer, antimicrobial, and antiviral properties. The dodecylthio group may enhance the compound’s lipophilicity, improving its ability to interact with biological membranes.
Agriculture: Quinoxaline derivatives are used as components in pesticides and herbicides due to their ability to inhibit the growth of harmful organisms.
Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Mecanismo De Acción
The mechanism of action of Quinoxaline, 2-(4-(dodecylthio)phenyl)- involves its interaction with specific molecular targets and pathways:
DNA Interaction: Quinoxaline derivatives can intercalate into DNA, disrupting its replication and transcription processes, leading to cell death in cancer cells.
Enzyme Inhibition: The compound can inhibit enzymes involved in microbial metabolism, making it effective as an antimicrobial agent.
Oxidative Stress: Quinoxaline derivatives can induce oxidative stress in cells, leading to apoptosis or cell death.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: Another nitrogen-containing heterocyclic compound with similar biological activities.
Quinazoline: Known for its anticancer properties and structural similarity to quinoxaline.
Phthalazine: Shares the benzopyrazine structure with quinoxaline and has applications in medicinal chemistry.
Uniqueness
Quinoxaline, 2-(4-(dodecylthio)phenyl)- is unique due to the presence of the dodecylthio group, which can enhance its lipophilicity and potentially improve its biological activity and membrane permeability compared to other quinoxaline derivatives.
Propiedades
Número CAS |
53066-84-5 |
|---|---|
Fórmula molecular |
C26H34N2S |
Peso molecular |
406.6 g/mol |
Nombre IUPAC |
2-(4-dodecylsulfanylphenyl)quinoxaline |
InChI |
InChI=1S/C26H34N2S/c1-2-3-4-5-6-7-8-9-10-13-20-29-23-18-16-22(17-19-23)26-21-27-24-14-11-12-15-25(24)28-26/h11-12,14-19,21H,2-10,13,20H2,1H3 |
Clave InChI |
LMSUTKYEQMLGKU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCSC1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Methoxy-2-[(methylsulfanyl)methyl]aniline](/img/structure/B14647596.png)
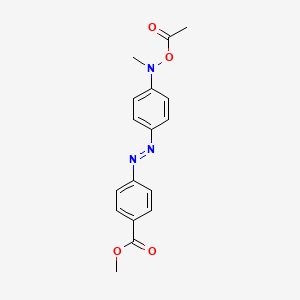
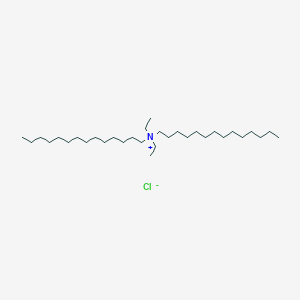
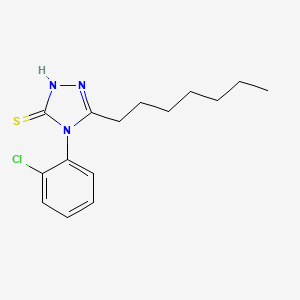



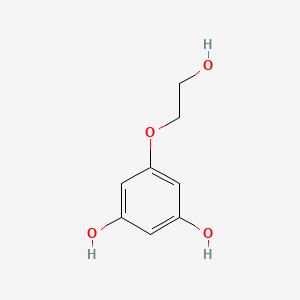

![N-(2-Hydroxyphenyl)-2-[4-(2-methylbutan-2-yl)phenoxy]butanamide](/img/structure/B14647630.png)
